molecular formula C6H10O2 B12655727 2,6-Dioxabicyclo(3.2.1)octane CAS No. 280-00-2

2,6-Dioxabicyclo(3.2.1)octane

Cat. No.: B12655727
CAS No.: 280-00-2
M. Wt: 114.14 g/mol
InChI Key: UCTGPBWORFETEK-UHFFFAOYSA-N
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Description

Significance within Bridged Ether Chemistry

As a member of the bridged ether class of organic compounds, 2,6-dioxabicyclo[3.2.1]octane holds a significant position. ontosight.ai Its bicyclic system, which includes two oxygen atoms and six carbon atoms, results in a strained yet stable structure that influences its reactivity and potential applications. ontosight.ainih.gov The study of such bridged systems is crucial for advancing the understanding of stereoelectronics and conformational analysis in cyclic ethers. The constrained nature of the bicyclic framework provides a rigid scaffold for investigating reaction mechanisms and stereochemical outcomes, making it a valuable subject in physical organic chemistry.

The development of synthetic methods to construct the 2,6-dioxabicyclo[3.2.1]octane core is an active area of research. These methods often involve elegant cascade reactions and stereoselective cyclizations, contributing to the broader toolkit of synthetic organic chemistry. rsc.orgjlu.edu.cn For instance, the treatment of specific 4-hydroxytetrahydrofuran epoxides with an acid catalyst can produce the 2,6-dioxabicyclo[3.2.1]octane ring system in a stereoselective manner. rsc.org

Occurrence as a Structural Motif in Natural Products

The 2,6-dioxabicyclo[3.2.1]octane core is a recurring structural motif in a variety of natural products, particularly those of fungal and plant origin. nih.govbeilstein-journals.org Its presence is a key feature in several biologically active compounds, contributing to their unique three-dimensional shapes and, consequently, their biological functions. vulcanchem.com

A prominent example is the aurovertin (B1171891) family of fungal polyketides, which are known for their potent inhibition of ATP synthase. nih.govacs.orgnih.gov The 2,6-dioxabicyclo[3.2.1]octane ring in aurovertins is biosynthesized from a polyene precursor through a series of regioselective oxidations and epoxide-opening reactions. nih.govacs.org This biosynthetic pathway highlights nature's efficient and concise strategy for generating complex molecular architectures. acs.orgnih.gov

Other natural products featuring this bicyclic ether system include the citreoviridinols and compounds isolated from the goldenrod plant and myxobacteria. rsc.orgbeilstein-journals.org The discovery of this motif in diverse natural sources underscores its evolutionary significance and its role as a privileged scaffold for biological activity.

Natural Product FamilyOrganism SourceBiological Activity
AurovertinsFungi (e.g., Calcarisporium arbuscula)ATP synthase inhibitors
CitreoviridinolsFungiNot specified
Decurrenside AGoldenrod plantNot specified
Sorangicin AMyxobacteriaNot specified
PalytoxinZoanthidsMarine toxin

Relevance in Synthetic Organic Chemistry

The 2,6-dioxabicyclo[3.2.1]octane framework serves as a valuable building block and target in synthetic organic chemistry. ontosight.ai Its rigid structure and the presence of multiple stereocenters present a formidable challenge for synthetic chemists, driving the development of novel and efficient synthetic strategies.

The synthesis of this bicyclic system is often a key step in the total synthesis of natural products containing this core. rsc.org For example, synthetic approaches towards the aurovertins and citreoviridinols have led to a deeper understanding of the biosynthetic pathways and the role of epoxide intermediates. rsc.org These synthetic efforts not only provide access to these complex natural products for further biological evaluation but also contribute to the development of new synthetic methodologies.

Furthermore, derivatives of 2,6-dioxabicyclo[3.2.1]octane are explored for their potential applications in medicinal chemistry and materials science. ontosight.aigoogle.com The synthesis of 1,3-disubstituted 2,6-dioxabicyclo[3.2.1]octane derivatives has been achieved through tandem reactions, showcasing the utility of this scaffold in creating diverse molecular structures. jlu.edu.cn The development of catalytic systems for the efficient synthesis of these derivatives is an area of ongoing research, with the aim of producing these compounds in high yields and with high selectivity. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

280-00-2

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2,6-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C6H10O2/c1-2-7-6-3-5(1)8-4-6/h5-6H,1-4H2

InChI Key

UCTGPBWORFETEK-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC1OC2

Origin of Product

United States

Synthetic Methodologies for 2,6 Dioxabicyclo 3.2.1 Octane Frameworks

Cyclization Strategies for Bicyclic Core Construction

The direct formation of the bicyclic core often relies on intramolecular reactions that form one of the two ether linkages, thereby closing the ring system. These methods are fundamental to many synthetic routes.

A prominent strategy for forming the 2,6-dioxabicyclo[3.2.1]octane skeleton involves the acid-catalyzed cyclization of epoxy alcohols. Specifically, 4-hydroxytetrahydrofuran epoxides have been shown to be effective precursors. rsc.org The treatment of these substrates with an acid, such as toluene-p-sulphonic acid, promotes the intramolecular opening of the epoxide ring by the hydroxyl group, leading to the formation of the bicyclic ether in a stereoselective manner. rsc.org This approach is biomimetic, mimicking a proposed biosynthetic pathway for natural products like citreoviridinol and the aurovertins, which contain this ring system. rsc.orgcaltech.edu The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxy alcohol.

Table 1: Intramolecular Epoxide Cyclization for 2,6-Dioxabicyclo[3.2.1]octane Synthesis

PrecursorCatalyst/ReagentProductKey FeaturesReference
4-Hydroxytetrahydrofuran epoxidesToluene-p-sulphonic acid2,6-Dioxabicyclo[3.2.1]octane systemsStereoselective cyclization rsc.org
Linear bis- or tris-epoxidesAcidic conditionsSubstituted tetrahydrofurans (intermediate)Biomimetic approach, step-wise formation caltech.edu

The Prins cyclization, an acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol, provides another powerful route to the 2,6-dioxabicyclo[3.2.1]octane framework. An intramolecular variant of this reaction has been successfully employed. For instance, the reaction of aldehydes with pent-4-ene-1,2-diol in the presence of scandium(III) triflate and p-toluenesulfonic acid yields aryl- and alkyl-substituted 2,6-dioxabicyclo[3.2.1]octane derivatives. scispace.com This transformation proceeds via the formation of an oxocarbenium ion, which is then trapped by the intramolecular alkene to form the six-membered ring, followed by the formation of the second ether linkage. scispace.com Tandem reactions incorporating a Prins cyclization have also been developed, allowing for the rapid construction of substituted derivatives from simple starting materials in a single pot. jlu.edu.cn

Table 2: Prins Cyclization for 2,6-Dioxabicyclo[3.2.1]octane Synthesis

ReactantsCatalyst/ReagentsProduct TypeKey FeaturesReference
Aldehydes and pent-4-ene-1,2-diolScandium(III) triflate (5 mol%), p-toluenesulfonic acid (15 mol%)Aryl and alkyl substituted 2,6-dioxabicyclo[3.2.1]octanesEfficient, straightforward strategy scispace.com
2-Methyl-4-penten-1,2-diol and aromatic aldehydesIndium trichloride1,3-Disubstituted 2,6-dioxabicyclo[3.2.1]octane derivativesOne-pot tandem reaction involving acetalization and Prins cyclization jlu.edu.cn

The formation of the bicyclic ketal core can be achieved through intramolecular ketalization, where a molecule containing both a carbonyl group and two hydroxyl groups (or their equivalents) cyclizes. This approach is fundamental to the structure of the 2,6-dioxabicyclo[3.2.1]octane system, which is a bicyclic ketal. One-pot procedures have been developed that utilize cycloacetalization/ketalization of precursors like o-carbonyl allylbenzenes, mediated by reagents such as copper(I) iodide, to form a benzofused dioxabicyclo[3.2.1]octane core. acs.org In organometallic chemistry, a novel intramolecular nucleophilic ketalization has been reported where an internal alkoxide attacks a molybdenum-complexed η³-allyl moiety, leading to the stereospecific formation of the bicyclic ketal framework after demetalation. nih.gov

Table 3: Ketalization-based Synthesis of Dioxabicyclo[3.2.1]octane Frameworks

PrecursorsReagents/CatalystProduct TypeKey FeaturesReference
o-Carbonyl allylbenzenesCuI/DMSOBenzofused dioxabicyclo[3.2.1]octane coreOne-pot, three C-O bond formations acs.org
TpMo(CO)₂(5-oxo-η³-pyranyl) scaffolds with an internal alkoxideOxidative decomplexation6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one frameworkOrganometallic-mediated, stereospecific C-O bond formation nih.gov

Advanced and Stereoselective Synthesis

To achieve higher levels of complexity and stereocontrol, more advanced synthetic strategies have been developed. These often involve multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. A modular synthesis of the related 2,8-dioxabicyclo[3.2.1]octane ketals has been achieved using a Ni-catalyzed three-component coupling of 1,3-dienes, aldehydes, and acylzirconocene reagents. acs.org This strategy first generates a key intermediate, an ε-hydroxyl-β,γ-unsaturated ketone, which can then undergo further transformations to yield the bicyclic system. acs.org While this example leads to an isomer, the principle of using MCRs to rapidly assemble complex polyfunctionalized precursors for subsequent cyclization is a powerful and emerging strategy in the synthesis of bicyclic ethers.

Table 4: Multi-component Reaction Approach to Dioxabicyclo[3.2.1]octane Isomers

Reaction TypeReactantsCatalystIntermediateProduct TypeReference
Three-component coupling1,3-Dienes, Aldehydes, Acylzirconocene reagentsNickel catalystε-Hydroxyl-β,γ-unsaturated ketones2,8-Dioxabicyclo[3.2.1]octanes acs.org

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step. These sequences are highly atom-economical and can lead to the formation of complex structures with high stereoselectivity.

Several cascade sequences have been devised for the 2,6-dioxabicyclo[3.2.1]octane framework. One such sequence involves a tandem reaction of 2-methyl-4-penten-1,2-diol with aromatic aldehydes, which proceeds through sequential acetalization, a Prins cyclization, and an intramolecular nucleophilic addition in one pot. jlu.edu.cn

Another powerful approach involves epoxide ring-opening cascades. In the synthesis of (+)-sorangicin A, a proposed chemo- and stereoselective epoxide ring-opening cascade of a bis-epoxide, facilitated by a Co₂(CO)₆-alkyne complex, was a key strategy for constructing the 2,6-dioxabicyclo[3.2.1]octane core. nih.gov This sequence involves the acid-mediated opening of a propargylic epoxide to form a tetrahydrofuran (B95107) ring, followed by a second epoxide opening by the newly formed hydroxyl group to complete the bicyclic skeleton. nih.gov Similarly, V-catalyzed cascades of epoxidation and ring rearrangement of ε-hydroxyl-β,γ-unsaturated ketones have been used to access hydroxylated derivatives of the related 2,8-dioxabicyclo[3.2.1]octane system. acs.org

Table 5: Cascade Reactions for Dioxabicyclo[3.2.1]octane Synthesis

Cascade TypePrecursor(s)Catalyst/ReagentsKey StepsProductReference
Acetalization-Prins Cyclization-Nucleophilic Addition2-Methyl-4-penten-1,2-diol, Aromatic aldehydesIndium trichlorideAcetalization, Prins cyclization, Intramolecular nucleophilic addition1,3-Disubstituted 2,6-dioxabicyclo[3.2.1]octanes jlu.edu.cn
Epoxide Ring-Opening CascadeBis-epoxide with an alkyneCo₂(CO)₈, BF₃·OEt₂Cobalt-alkyne complex formation, Sequential epoxide openingsSubstituted 2,6-dioxabicyclo[3.2.1]octane core nih.gov
Epoxidation-Ring Rearrangement Cascadeε-Hydroxyl-β,γ-unsaturated ketonesVanadium catalystEpoxidation, Ring rearrangement6-Hydroxyl-2,8-dioxabicyclo[3.2.1]octanes acs.org
Gold-Catalyzed Cascade1-Ethynyl-cyclohexane-trans-1,4-diolAu(I) catalystIntramolecular nucleophilic addition, Isomerization, 1,2-Alkyl migrationTricyclic oxabicyclo[3.2.1]octane scaffold nih.gov

Metal-Catalyzed Transformations

Modern organic synthesis heavily relies on metal-catalyzed reactions to construct complex molecular architectures with high efficiency and selectivity. The synthesis of the 2,6-dioxabicyclo[3.2.1]octane framework has notably benefited from such advancements, particularly through dirhodium(II)-catalyzed C-H insertion and palladium-organo relay catalysis.

A pivotal development in this area is the use of dirhodium(II)-catalyzed intramolecular C-H bond insertion . This powerful transformation enables the direct formation of a C-C bond by activating a typically inert C-H bond. For instance, the synthesis of a model for the core of the zaragozic acids, potent inhibitors of squalene (B77637) synthase, utilized a dirhodium(II)-catalyzed C-H insertion of a 2-diazoacetyl-1,3-dioxane derivative. acs.orgnih.gov This key step impressively generates four of the six stereocenters present in the core structure in a single transformation. acs.orgnih.gov The reaction proceeds through the formation of a rhodium carbene intermediate from the diazo compound, which then undergoes intramolecular insertion into a C-H bond of the dioxane ring. acs.orgnih.govjst.go.jp This methodology provides a convergent and stereocontrolled route to the complex bicyclic system. acs.orgnih.gov

Another significant strategy involves palladium-organo relay catalysis . This approach combines the unique catalytic activities of a transition metal and an organocatalyst to achieve a sequential reaction cascade. A concise, single-step construction of 6,8-dioxabicyclo[3.2.1]octane frameworks has been developed using this strategy. acs.org The process starts with simple vinylethylene carbonates and amine-substituted enones. acs.org The reaction sequence is initiated by a palladium-catalyzed N-allylic substitution, followed by a Diels-Alder cyclization and an intramolecular ketalization, promoted by either a phosphoric acid or a halogen-bonding organocatalyst. acs.orgresearchgate.net This method is highly diastereoselective and allows for the construction of structurally diverse 6,8-dioxabicyclo[3.2.1]octane derivatives from readily available starting materials. acs.orgresearchgate.net Furthermore, palladium catalysis has been employed in the cyclization of appropriate alkenols to form tetrahydrofuran intermediates, which can then undergo subsequent iodo-cyclization to yield substituted 2,6-dioxabicyclo[3.2.1]octanes with well-defined stereochemistry. beilstein-journals.orgbeilstein-journals.org

Asymmetric and Enantioselective Synthesis

The synthesis of enantiomerically pure 2,6-dioxabicyclo[3.2.1]octane derivatives is crucial for studying their biological activities, as different stereoisomers often exhibit distinct properties. Key asymmetric strategies employed include the Sharpless asymmetric dihydroxylation and conjugate addition reactions.

The Sharpless asymmetric dihydroxylation is a powerful method for the stereoselective synthesis of vicinal diols from alkenes. wikipedia.org This reaction has been instrumental in the total synthesis of complex natural products containing the 2,6-dioxabicyclo[3.2.1]octane core, such as (+)-zaragozic acid C. nih.gov In this synthesis, a double Sharpless asymmetric dihydroxylation of a diene was used to control the stereochemistry at four contiguous stereocenters. nih.gov The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.org The resulting diols can then be further elaborated to construct the bicyclic ketal system. nih.govresearchgate.net This method has also been applied in the synthesis of aggregation pheromones like (-)-exo-isobrevicomin and (+)-exo-brevicomin, which feature a 6,8-dioxabicyclo[3.2.1]octane structure. scielo.brscielo.br

Conjugate addition reactions have also proven effective in the enantioselective synthesis of this bicyclic framework. For example, the synthesis of (-)-exo-isobrevicomin and (+)-exo-brevicomin involved the conjugate addition of primary alkyl iodides to α,β-unsaturated ketones. scielo.brscielo.br This key step, promoted by a zinc-copper couple in an aqueous medium and accelerated by ultrasound, creates a crucial C-C bond. scielo.brscielo.br The subsequent intramolecular cyclization of the resulting adduct, catalyzed by an acid, yields the desired 6,8-dioxabicyclo[3.2.1]octane structure. scielo.br Organocatalytic conjugate addition reactions, such as the oxa-Michael addition, have also been employed to construct chiral tetrahydropyran (B127337) rings, which are key intermediates for the synthesis of molecules with the 2,6-dioxabicyclo[3.2.1]octane core. mdpi.com

Functionalization and Derivatization Approaches

Once the core 2,6-dioxabicyclo[3.2.1]octane framework is constructed, further functionalization and derivatization are often necessary to synthesize specific target molecules or to explore structure-activity relationships.

Introduction of Heteroatom-Containing Functionalities

The introduction of heteroatoms, such as sulfur, can significantly alter the biological properties of a molecule. A notable method for incorporating sulfur into the 6,8-dioxabicyclo[3.2.1]octane scaffold is through hydrothiolation . researchgate.net Specifically, sulfur derivatives of 7-methylene-6,8-dioxabicyclo[3.2.1]octanes have been synthesized via a "click" hydrothiolation reaction. researchgate.netresearchgate.net This free-radical reaction, which can be initiated by AIBN or UV irradiation, involves the addition of thiols to the exocyclic double bond of the bicyclic system. researchgate.netresearchgate.net An interesting aspect of this reaction is its acceleration in the presence of bases. researchgate.net This methodology provides a straightforward route to access sulfur-containing analogues of natural products. researchgate.net

Stereocontrolled Introduction of Substituents

The precise control of stereochemistry during the introduction of substituents onto the 2,6-dioxabicyclo[3.2.1]octane framework is paramount. Various strategies have been developed to achieve this. For instance, in the synthesis of a subtarget for the antibiotic (+)-sorangicin A, a regio- and stereocontrolled acid-catalyzed epoxide ring-opening was a key step. nih.gov This reaction, facilitated by a cobalt-alkyne complex, proceeded with high selectivity to establish the desired stereochemistry. nih.govnih.gov

Furthermore, the inherent conformational constraints of the bicyclic system can be exploited to direct the stereochemical outcome of reactions. The synthesis of dipeptide isosteres based on an enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid scaffold demonstrates this principle. acs.org The rigid bicyclic structure allows for the stereocontrolled introduction of amino acid side chains. acs.org Additionally, cascade reactions, such as the KHMDS-promoted epoxide ring formation/opening cascade used in another approach to the sorangicin A core, can provide excellent stereocontrol in the formation of the bicyclic system and the installation of substituents. nih.gov The biosynthesis of related natural products is also thought to involve stereocontrolled cascade epoxide-opening reactions. caltech.edu

Reactivity and Reaction Mechanisms of 2,6 Dioxabicyclo 3.2.1 Octane Systems

Skeletal Rearrangements and Bond-Cleavage Reactions

The rigid bicyclic structure of the 2,6-dioxabicyclo[3.2.1]octane system is prone to several bond-cleavage and rearrangement reactions, particularly when functional groups are present at specific positions, such as the C4-position. nih.govbeilstein-journals.org

A notable rearrangement within the 6,8-dioxabicyclo[3.2.1]octane system involves the migration of an oxygen atom. For instance, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride in pyridine (B92270) leads to the migration of the oxygen atom from the C5 position to the C4 position. researchgate.netbeilstein-archives.orgnih.gov This results in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system through a chlorosulfite intermediate. researchgate.netbeilstein-archives.orgnih.gov A similar oxygen migration from the acetal (B89532) at C5 to the neighboring C4-position has also been observed when using diethylaminosulfur trifluoride (DAST). nih.gov The stereochemistry at the C4-position can influence which oxygen atom (O6 or O8) migrates. beilstein-journals.org

The skeletal rearrangement of the 6,8-dioxabicyclo[3.2.1]octane system can be induced by various reagents. As mentioned, both diethylaminosulfur trifluoride (DAST) and thionyl chloride (SOCl₂) can promote oxygen migration and rearrangement. nih.govbeilstein-archives.org The use of DAST can lead to a variety of products, including those from fluorination and skeletal rearrangement, with the outcome being highly dependent on the substrate. nih.gov

The Appel conditions (triphenylphosphine and a tetrahalomethane) have also been shown to effect a similar rearrangement in 6,8-dioxabicyclo[3.2.1]octan-4-ols, proceeding through an alkoxytriphenylphosphonium intermediate to yield analogous rearranged products. beilstein-archives.orgnih.govbohrium.com The mechanism for the rearrangement under both SOCl₂ and Appel conditions is proposed to involve the formation of a good leaving group at the C4-hydroxyl, followed by a concerted migration of the C5-oxygen. beilstein-archives.org

In some cases, organometallic catalysis can be employed. For example, palladium-catalyzed cyclization of certain alkenols can lead to the formation of substituted 2,6-dioxabicyclo[3.2.1]octane frameworks. beilstein-journals.org Additionally, the reaction of the biomass-derived Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one) with ethyl diazoacetate, promoted by a Lewis acid, results in a ring expansion via insertion into the C3–C4 bond. publish.csiro.au

Table 1: Reagents Promoting Skeletal Rearrangements in 6,8-Dioxabicyclo[3.2.1]octane Systems

Reagent/Condition Intermediate Resulting System Reference
SOCl₂/pyridine Chlorosulfite 2-Chloro-3,8-dioxabicyclo[3.2.1]octane researchgate.netbeilstein-archives.orgnih.gov
DAST - Rearranged and fluorinated products nih.gov
Appel conditions Alkoxytriphenylphosphonium Rearranged products beilstein-archives.orgnih.govbohrium.com
Lewis acid/Ethyl diazoacetate Carbene 7,9-Dioxabicyclo[4.2.1]nonan-5-one publish.csiro.au

While acid-promoted rearrangements are more commonly documented for this system, photochemical reactions can also induce significant structural changes. For instance, the Cargill rearrangement, a photochemical ring expansion of a bicyclo[n.2.0]alkanone, can be used to form bicyclo[3.2.1]octane systems. acs.org Although not a direct rearrangement of the 2,6-dioxabicyclo[3.2.1]octane core itself, it represents a photochemical pathway to a related carbon skeleton. The direct thermal and photochemical rearrangement pathways of the parent 2,6-dioxabicyclo[3.2.1]octane are less extensively explored in the provided literature.

Ring-Opening Reactions and Derivatives

The 2,6-dioxabicyclo[3.2.1]octane ring system is a key structural motif in aurovertin (B1171891) natural products, which are biosynthesized from a polyene precursor through a series of regioselective oxidations and epoxide openings. nih.govresearchgate.net This highlights the importance of ring-opening reactions in both the biosynthesis and synthetic manipulation of these compounds.

In the biosynthesis of aurovertins, the formation of the 2,6-dioxabicyclo[3.2.1]octane scaffold involves the iterative transformation of a terminal triene by a flavin-dependent monooxygenase and an epoxide hydrolase. nih.govresearchgate.net A key step is the anti-Baldwin 6-endo-tet ring opening of an epoxide by a hydroxyl group, which is spatially positioned for the cyclization. nih.gov This regioselective epoxide opening is crucial for the formation of the desired bicyclic ether. Synthetic strategies towards related natural products also utilize acid-catalyzed cascade epoxide opening reactions to construct the 2,6-dioxabicyclo[3.2.1]octane core. caltech.edu

While not directly involving the 2,6-dioxabicyclo[3.2.1]octane system itself, the homolytic cleavage of peroxide bonds is a relevant reaction in related bicyclic systems and organic chemistry in general. The weak O-O bond in peroxides can be cleaved through single electron transfer or by transition metals to form alkoxy radicals. rsc.orgresearchgate.net In the context of related compounds, the decomposition of β-hydroxy hydroperoxides can be induced by reduced metal ions, leading to homolysis of the peroxide bond to form an alkoxy radical, which can then undergo β-scission. nih.gov This type of reaction demonstrates a fundamental bond-cleavage process that could be relevant in the chemistry of peroxide-containing analogues of bicyclo[3.2.1]octane systems.

Chemical Transformations of Substituted Derivatives

The reactivity of substituted 2,6-dioxabicyclo[3.2.1]octane derivatives is highly dependent on the nature and position of the substituents on the bicyclic framework. These substituents can activate or deactivate the ring towards certain reactions and direct the regioselectivity and stereoselectivity of the outcome.

Nucleophilic substitution reactions on the 2,6-dioxabicyclo[3.2.1]octane core, particularly at the C4 position of the isomeric 6,8-dioxabicyclo[3.2.1]octane system, have been studied in detail. These reactions often proceed with a high degree of stereocontrol due to the rigid bicyclic structure.

A notable transformation in substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols is a skeletal rearrangement that occurs under conditions typically used for nucleophilic substitution. beilstein-journals.org When these alcohols are treated with reagents like thionyl chloride in pyridine or under Appel conditions (triphenylphosphine and carbon tetrachloride), an oxygen atom from the acetal migrates from C5 to C4. beilstein-journals.orgresearchgate.net This results in a ring-system rearrangement to a 2-chloro-3,8-dioxabicyclo[3.2.1]octane. beilstein-journals.org The stereochemistry of the starting alcohol at C4 dictates which oxygen atom (O6 or O8) migrates. beilstein-journals.org For instance, with an equatorial hydroxyl group at C4, the anti-periplanar O8 migrates. beilstein-journals.org This rearrangement is initiated by the formation of a good leaving group at C4 (a chlorosulfite or an alkoxytriphenylphosphonium salt), followed by a concerted migration of the neighboring oxygen atom. researchgate.net

Direct nucleophilic displacement on a rearranged product has also been demonstrated. For example, a 2-chloro-3,8-dioxabicyclo[3.2.1]octane derivative can undergo displacement of the chloro substituent with an allyl group using allyltrimethylsilane (B147118) catalyzed by aluminium chloride. beilstein-journals.org

Electrophilic substitution reactions directly on the 2,6-dioxabicyclo[3.2.1]octane ring are less common. However, electrophilic aromatic substitution can be performed on aromatic substituents attached to the bicyclic core. In one instance, a chloroalkyl ether derivative of a rearranged dioxabicyclo[3.2.1]octane system underwent electrophilic aromatic substitution with anisole (B1667542) and diphenyl ether in the presence of aluminium chloride. beilstein-journals.org

The table below summarizes key nucleophilic and electrophilic substitution reactions of substituted 2,6-dioxabicyclo[3.2.1]octane systems.

Substrate Reagent(s) Reaction Type Product(s) Reference(s)
6,8-Dioxabicyclo[3.2.1]octan-4-ol derivativesSOCl₂ / pyridineNucleophilic Substitution / Skeletal Rearrangement2-Chloro-3,8-dioxabicyclo[3.2.1]octane derivatives beilstein-journals.orgresearchgate.net
6,8-Dioxabicyclo[3.2.1]octan-4-ol derivativesPPh₃ / CCl₄ (Appel conditions)Nucleophilic Substitution / Skeletal Rearrangement2-Chloro-3,8-dioxabicyclo[3.2.1]octane derivatives beilstein-journals.org
2-Chloro-3,8-dioxabicyclo[3.2.1]octane derivativeAllyltrimethylsilane / AlCl₃Nucleophilic Substitution2-Allyl-3,8-dioxabicyclo[3.2.1]octane derivative beilstein-journals.org
Chloroalkyl ether derivative of a rearranged systemAnisole / AlCl₃Electrophilic Aromatic SubstitutionAnisole-substituted bicyclic ether beilstein-journals.org

The oxidation and reduction of substituted 2,6-dioxabicyclo[3.2.1]octane derivatives provide routes to a variety of functionalized compounds, including lactones and alcohols.

A significant oxidation reaction for ketone derivatives of this bicyclic system, such as levoglucosenone (B1675106) ((1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one), is the Baeyer-Villiger oxidation. d-nb.info This reaction converts the cyclic ketone into a lactone. Various reagents can be employed, including meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. d-nb.info A more environmentally friendly method utilizes hydrogen peroxide as the oxidant with an acidic resin catalyst like Amberlyst 15, often under microwave irradiation to accelerate the reaction. d-nb.info This transformation has been applied to a range of C4-substituted levoglucosenone analogues to produce chiral γ-butyrolactones. d-nb.info The oxidation of a hemiacetal derivative to a lactone has also been reported. researchgate.net

The reduction of ketone functionalities within the 2,6-dioxabicyclo[3.2.1]octane framework is a common transformation. For instance, Cyrene® (6,8-dioxabicyclo[3.2.1]octan-4-one), the reduced analogue of levoglucosenone, can be further reduced to the corresponding alcohol. beilstein-journals.org Sodium borohydride (B1222165) (NaBH₄) is a typical reagent for this purpose, and the reduction often proceeds with high stereoselectivity due to the steric hindrance of the endo-face of the bicyclic system. beilstein-archives.org This directs the hydride attack to the exo-face. Similarly, alkylated ketone derivatives have been reduced to single alcohol stereoisomers using NaBH₄. beilstein-archives.org

The table below details notable oxidation and reduction reactions of substituted 2,6-dioxabicyclo[3.2.1]octane systems.

Substrate Reagent(s) Reaction Type Product(s) Reference(s)
Levoglucosenone (LGO) and its C4-substituted analoguesH₂O₂ / Amberlyst 15Baeyer-Villiger Oxidation(S)-γ-Hydroxymethyl-α,β-butenolide and corresponding γ-butyrolactones d-nb.info
Levoglucosenone derivativesm-CPBA or Peracetic acidBaeyer-Villiger OxidationChiral γ-butyrolactones d-nb.info
Hemiacetal derivative of a rearranged systemNot specifiedOxidationLactone researchgate.net
Cyrene® (6,8-dioxabicyclo[3.2.1]octan-4-one)NaBH₄Reduction6,8-Dioxabicyclo[3.2.1]octan-4-ol beilstein-journals.orgbeilstein-archives.org
Alkylated 6,8-dioxabicyclo[3.2.1]octan-4-one derivativesNaBH₄ReductionStereoisomeric alcohols beilstein-archives.org

Stereochemical Aspects of 2,6 Dioxabicyclo 3.2.1 Octane Frameworks

Elucidation of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, within the 2,6-dioxabicyclo[3.2.1]octane framework is fundamental to understanding its properties and reactivity. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative configuration of the 2,6-dioxabicyclo[3.2.1]octane core. Proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the bicyclic system. For instance, the analysis of coupling constants was crucial in establishing the relative stereostructure of the C21-C34 fragment of aplyronine A, which contains a 2,6-dioxabicyclo[3.2.1]octane moiety. oup.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering further insights into the stereochemical arrangement. NOESY data has been used to confirm the configuration of various derivatives, including 1,3-disubstituted 2,6-dioxabicyclo[3.2.1]octane derivatives and to determine the relative configuration of the 6,8-dioxabicyclo[3.2.1]octane-5-carboxylate unit in natural products. jlu.edu.cnresearchgate.net In the study of diterpenoids from Calcarisporium arbuscula, NOESY correlations were key in confirming the C-14 epimer of zythiostromic acid A, which possesses a 2,6-dioxabicyclo[3.2.1]-octane ring. nih.gov

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. pageplace.de It is particularly useful for determining the absolute configuration of chiral molecules in solution. The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure. By comparing experimentally measured VCD spectra with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT), the absolute configuration of a stereoisomer can be unambiguously assigned. dtic.milrsc.orgresearchgate.net This method has been successfully applied to various bicyclic systems, including derivatives of 6,8-dioxabicyclo[3.2.1]octane. pageplace.dedtic.milacs.org Theoretical calculations of VCD spectra have shown impressive agreement with experimental data, making it a reliable tool for stereochemical elucidation. dtic.milrsc.org

Table 1: Spectroscopic Methods for Stereochemical Assignment

Spectroscopic Technique Information Provided Application Example
NMR Coupling Constants Dihedral angles between protons, relative configuration. Elucidation of the relative stereostructure of the C21-C34 fragment of aplyronine A. oup.com
NOESY Studies Through-space proximity of protons, relative configuration. Confirmation of the configuration of 1,3-disubstituted 2,6-dioxabicyclo[3.2.1]octane derivatives. jlu.edu.cn

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules in solution. | Assignment of the absolute configuration of 6,8-dioxabicyclo[3.2.1]octane derivatives. pageplace.dedtic.mil |

While spectroscopic methods are invaluable for determining stereochemistry in solution, X-ray crystallography provides the most definitive and unambiguous structural information for crystalline compounds. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state.

The absolute configuration of the asymmetric center formed during a Pd(II)-catalyzed oxycarbonylation to create a 2,6-dioxabicyclo[3.2.1]octan-3-one derivative was unequivocally established by X-ray analysis. researchgate.net Similarly, the crystal structure of a substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diol derivative was determined using single-crystal X-ray analysis, providing crucial information for its use as an asialoglycoprotein receptor targeting agent. google.com The refined crystal structure of a co-crystal involving a 2,6-dioxabicyclo[3.2.1]octane-2,3,4-triol derivative and L-proline was also determined using X-ray crystallography. google.com

Table 2: X-ray Crystallography Data for a 2,6-Dioxabicyclo[3.2.1]octane Derivative

Parameter Value
Compound (1R,5R,8S)-8-benzyloxy-2,6-dioxabicyclo[3.2.1]octan-3-one researchgate.net
Molecular Formula C₁₃H₁₄O₄ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group P2₁2₁2₁ researchgate.net

| Unit Cell Dimensions | a = 5.729(1) Å, b = 10.079(2) Å, c = 19.622(4) Å researchgate.net |

Diastereocontrol and Enantioselectivity in Synthetic Routes

The inherent chirality and rigid conformation of the 2,6-dioxabicyclo[3.2.1]octane framework make it an excellent chiral building block for the synthesis of complex molecules. Synthetic strategies often focus on achieving high levels of diastereocontrol and enantioselectivity to produce a single desired stereoisomer.

Chiral building blocks possessing the 2,6-dioxabicyclo[3.2.1]octane framework have been prepared in both enantiomeric forms using methods like the Sharpless asymmetric dihydroxylation and lipase-mediated kinetic resolution. semanticscholar.org These chiral synthons exhibit inherent convex-face selectivity due to their sterically biased framework, which allows for the diastereocontrolled construction of various biologically active natural products. semanticscholar.org For example, a diastereocontrolled synthesis of perseitol (B1196775) has been achieved starting from a chiral building block with a 7,8-dioxabicyclo[3.2.1]octane framework. arkat-usa.org

Enantioselective syntheses of the 2,6-dioxabicyclo[3.2.1]octane core itself have been developed, for instance, via intramolecular Wacker-type cyclization reactions. nih.gov These methods provide access to the core structure found in natural products like the zaragozic acids. nih.gov Furthermore, the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks has been accomplished from vinylethylene carbonates and amine-substituted enones through a palladium-organo relay catalysis, highlighting the versatility of modern synthetic methods in achieving stereocontrol. acs.org

Conformational Analysis and Steric Influence on Reactivity

The conformational rigidity of the 2,6-dioxabicyclo[3.2.1]octane system significantly influences its reactivity. The fixed spatial arrangement of substituents directs the approach of reagents, leading to highly stereoselective transformations.

The inherent convex-face selectivity of chiral building blocks with a 2,6-dioxabicyclo[3.2.1]octane framework is a direct consequence of its sterically biased conformation. semanticscholar.org This steric hindrance on the concave face forces incoming reagents to attack from the more accessible convex face, leading to a high degree of diastereoselectivity. semanticscholar.org

Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols are also dictated by the conformation of the bicyclic ring system. nih.gov The configuration of the hydroxyl group at C4 determines which oxygen atom migrates, as it must be aligned with the σ* orbital of the breaking bond. nih.govbeilstein-journals.org When the C4-OH is equatorial, O8 migrates to yield a 3,8-dioxabicyclo[3.2.1]octane. nih.govbeilstein-journals.org Conversely, when the C4-OH is axial, O6 migrates, leading to a 2,4-dioxabicyclo[2.2.2]octane. nih.govbeilstein-journals.org This demonstrates the profound influence of the ground-state conformation on the reaction pathway and product distribution.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the characterization of 2,6-dioxabicyclo[3.2.1]octane and its analogues. The infrared absorption spectra of 6,8-dioxabicyclo[3.2.1]octane have been reported in both the vapor phase and in solution, while Raman spectra have been recorded for the liquid phase. doi.orgresearchgate.netcdnsciencepub.com These spectra, particularly in the 100–1500 cm⁻¹ region, have been analyzed in detail. doi.orgresearchgate.net For instance, the far-infrared spectrum of 8-oxabicyclo[3.2.1]octane revealed distinct Q branches at 264 cm⁻¹, which, aided by computational analysis, were assigned to the twisting and bending of the cycloheptane (B1346806) ring. cdnsciencepub.com

In studies of related bicyclic systems, such as the photooxidation products of xylenes, FT-IR spectroscopy has been instrumental in identifying and quantifying α-dicarbonyl compounds, which are proposed to form via the ring cleavage of 6,7-dioxabicyclo[3.2.1]octane intermediates. oup.com The vibrational spectra of various methyl and dimethyl derivatives of 6,8-dioxabicyclo[3.2.1]octane have also been thoroughly investigated, with the majority of vibrational fundamentals being confidently assigned based on the excellent agreement between experimental and predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the intricate structural details of 2,6-dioxabicyclo[3.2.1]octane derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to determine the relative stereochemistry of these molecules. For instance, in the synthesis of a C8'-epimeric thymine (B56734) pyranosyl amino acid core, the coupling constants of protons at C4' and C5' in the 2,7-dioxabicyclo[3.2.1]octane intermediate were decisive in validating the configurational assignments. beilstein-journals.org Similarly, the large coupling constant between H1' and H2' in a synthesized thymine analogue confirmed its β-glycosylated structure. beilstein-journals.org

A significant application of NMR in this field is the use of ¹⁸O isotope shifts in ¹³C NMR spectra to trace biosynthetic pathways. rsc.orgrsc.org In studies of the aurovertins, which contain the 2,6-dioxabicyclo[3.2.1]octane moiety, the observation of ¹⁸O-induced isotope shifts in the proton-decoupled ¹³C NMR spectra of aurovertin (B1171891) B and D, derived from ¹⁸O-labeled precursors, provided crucial evidence for the mechanism of the bicyclic ring formation. rsc.orgrsc.orgiupac.org Specifically, upfield shifts were observed for several carbon resonances, confirming the incorporation of oxygen from molecular oxygen at specific positions. iupac.org Furthermore, three-bond ¹³C-¹H spin-spin coupling constants (³JCH) have been effectively used to determine the relative configurations at various carbon centers in substituted 6,8-dioxabicyclo[3.2.1]octane systems. d-nb.infost-andrews.ac.uk

Vibrational Circular Dichroism (VCD) for Chiral Molecules

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that is particularly valuable for determining the absolute configuration of chiral molecules like 2,6-dioxabicyclo[3.2.1]octane and its derivatives. pageplace.de VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitations. pageplace.de The VCD spectra of 6,8-dioxabicyclo[3.2.1]octane have been reported in the 800 to 1500 cm⁻¹ region. researchgate.net

The practical utility of VCD in stereochemical studies has been greatly enhanced by the ability to accurately predict VCD spectra using computational methods. By comparing the experimental VCD spectrum with spectra calculated for different enantiomers, the absolute configuration can be unambiguously assigned. researchgate.net This approach has been successfully applied to various derivatives of 6,8-dioxabicyclo[3.2.1]octane, including its mono- and dimethyl derivatives, confirming their absolute configurations. acs.org The excellent agreement between predicted and experimental VCD spectra has allowed for the confident assignment of the majority of the vibrational fundamentals.

Quantum Chemical and Computational Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for studying the properties of 2,6-dioxabicyclo[3.2.1]octane systems. DFT calculations are used to predict a wide range of molecular properties, including geometries, conformational energies, and vibrational spectra (both IR and VCD). acs.orgnih.govresearchgate.net Specifically, hybrid density functionals like Becke3LYP (B3LYP) and B3PW91, often paired with basis sets such as 6-31G*, have proven to be highly effective. acs.orgrsc.orgdtic.milrsc.org

DFT calculations have been instrumental in predicting vibrational absorption and VCD spectra with impressive accuracy, showing excellent agreement with experimental data. rsc.orgdtic.milacs.org This allows for the reliable assignment of vibrational bands and the confirmation of absolute configurations. acs.org For instance, DFT has been used to calculate atomic axial tensors (AATs) and vibrational rotational strengths, which are crucial for predicting VCD spectra. researchgate.nettandfonline.com The methodology has been successfully applied to 6,8-dioxabicyclo[3.2.1]octane and its derivatives, where the predicted spectra were in excellent agreement with experimental results. researchgate.netacs.org DFT has also been employed to investigate reaction mechanisms, such as the conversion of levoglucosenone (B1675106) to 5-hydroxymethylfurfural, which proceeds through a 6,8-dioxabicyclo[3.2.1]octane-2,4,4-triol intermediate. nih.gov

Ab Initio Harmonic Force Field Calculations

Ab initio harmonic force field calculations are another powerful computational method used to investigate the vibrational spectra of 2,6-dioxabicyclo[3.2.1]octane and related compounds. doi.orgresearchgate.net These calculations, often performed at levels of theory such as Self-Consistent Field (SCF) and Møller-Plesset second-order perturbation theory (MP2), provide theoretical force constants that can be used to predict vibrational frequencies and intensities. rsc.orgacs.org

The vibrational spectra of a series of bicyclo[3.2.1]octanes, including 6,8-dioxabicyclo[3.2.1]octane, have been assigned almost completely with the guidance of ab initio 3-21G geometries and scaled force fields. doi.orgresearchgate.netresearchgate.net By transferring force-field scale factors from smaller molecules, the vibrational frequencies can be predicted with high accuracy, often with an average error of less than 1%. doi.orgresearchgate.net The calculated absorption and Raman intensities have been shown to be useful for spectral assignments. doi.orgresearchgate.net Comparing the performance of different computational levels, it has been found that MP2 and certain DFT functionals (like B3LYP) provide significantly more accurate force fields and predicted spectra than SCF methods. rsc.orgacs.org

Interactive Data Table: Spectroscopic and Computational Data for 2,6-Dioxabicyclo[3.2.1]octane Derivatives

CompoundSpectroscopic TechniqueKey FindingComputational MethodReference
6,8-Dioxabicyclo[3.2.1]octaneIR, RamanVibrational spectra assigned in the 100-1500 cm⁻¹ region.Ab initio 3-21G doi.orgresearchgate.net
8-Oxabicyclo[3.2.1]octaneFar-IRQ-branches at 264 cm⁻¹ assigned to ring twisting and bending.Ab initio STO-3G cdnsciencepub.com
Aurovertin B and D¹³C NMR¹⁸O isotope shifts confirmed biosynthetic pathway.Not specified rsc.orgrsc.orgiupac.org
Substituted 6,8-Dioxabicyclo[3.2.1]octanes¹³C NMR³JCH coupling constants determined relative configurations.Not specified d-nb.infost-andrews.ac.uk
6,8-Dioxabicyclo[3.2.1]octaneVCDAbsolute configuration determined.DFT (B3LYP/6-31G) researchgate.netresearchgate.net
Methyl derivatives of 6,8-Dioxabicyclo[3.2.1]octaneVCD, IRVibrational fundamentals assigned and absolute configurations confirmed.DFT (B3LYP, B3PW91/6-31G) acs.org
6,8-Dioxabicyclo[3.2.1]octaneVCD, IRPredicted spectra in excellent agreement with experiment.DFT (B3LYP), MP2 rsc.orgacs.org
6,8-Dioxabicyclo[3.2.1]octane-2,4,4-triolNot specifiedIntermediate in the conversion of levoglucosenone to HMF.DFT nih.gov

Mechanistic Insights from Isotope Labeling Studies (e.g., 18O-labeled precursors)

Isotope labeling is a powerful technique for elucidating the mechanisms of complex biosynthetic pathways. In the case of natural products containing the 2,6-dioxabicyclo[3.2.1]octane ring system, such as the aurovertins, studies using precursors labeled with the heavy oxygen isotope (¹⁸O) have provided crucial insights into the origin of the oxygen atoms in the bicyclic ether structure.

The aurovertins are fungal polyketides whose biosynthesis involves the formation of the 2,6-dioxabicyclo[3.2.1]octane moiety. nih.gov A proposed mechanism for the formation of this ring system has been investigated through feeding experiments with ¹⁸O-labeled precursors to the fungus Calcarisporium arbuscula. nih.govbiomol.com The incorporation and position of the ¹⁸O atoms in the final products, such as Aurovertin B, were determined using ¹³C NMR spectroscopy, which can detect the isotopic shift induced by the heavier oxygen atom. nih.gov

These labeling studies have revealed a detailed picture of the cyclization process. It was demonstrated that the formation of the 2,6-dioxabicyclo[3.2.1]octane ring in aurovertins proceeds through regioselective oxidations and subsequent epoxide openings of a polyene precursor. nih.govcaymanchem.com Specifically, experiments using ¹⁸O₂ gas showed that one of the oxygen atoms in the bicyclic ring system is derived from molecular oxygen. In contrast, labeling studies indicated that another oxygen atom within the ring is derived from water. nih.gov This differential incorporation of oxygen from two different sources (O₂ and H₂O) is a key finding that has helped to piece together the enzymatic steps involved in the intricate cyclization cascade.

These mechanistic studies, combining isotope labeling with spectroscopic analysis, are fundamental to understanding how complex natural product scaffolds are assembled in nature.

Biosynthetic Pathways Involving 2,6 Dioxabicyclo 3.2.1 Octane Scaffolds

Identification of Natural Products Containing the Dioxabicyclo[3.2.1]octane Core

The 2,6-dioxabicyclo[3.2.1]octane ring system is a hallmark of several fungal and bacterial metabolites, contributing significantly to their structural complexity and biological activity. beilstein-journals.org Notable examples include the aurovertins, citreoviridinols, and sorangicins.

Aurovertins are a family of fungal polyketides produced by species such as Calcarisporium arbuscula. nih.govescholarship.org These compounds are potent inhibitors of ATP synthase. nih.govnih.gov The structurally simplest member, aurovertin (B1171891) E, serves as the biosynthetic precursor to other derivatives. nih.govescholarship.org The core structure of aurovertins features the characteristic 2,6-dioxabicyclo[3.2.1]octane ring fused to a methylated α-pyrone through a polyene linker. nih.gov

Citreoviridinols are related mycotoxins that also possess the 2,6-dioxabicyclo[3.2.1]octane moiety. caltech.edursc.org The biosynthesis of the closely related compound, citreoviridin (B190807), produced by fungi like Penicillium citreonigrum and Aspergillus terreus, has been studied, and it is understood that the formation of citreoviridinol involves the generation of this bicyclic ether core. caltech.edunih.govresearchgate.net Synthetic studies have supported the biosynthetic proposal that the bicyclic system arises from a tetrahydrofuran (B95107) epoxide precursor. rsc.org

Sorangicins , such as sorangicin A, are potent antibiotics isolated from the myxobacterium Sorangium cellulosum. beilstein-journals.org While not a perfect 2,6-dioxabicyclo[3.2.1]octane, sorangicin A contains a signature bicyclic bis-ether core that is structurally analogous and biosynthetically related, often referred to in the context of dioxabicyclo-octane systems. beilstein-journals.orgnih.gov Its complex structure includes this unique bicyclic ether system within a large macrocyclic lactone. nih.gov

Table 1: Natural Products Featuring the 2,6-Dioxabicyclo[3.2.1]octane Core or Related Structures
Compound FamilyExample CompoundProducing OrganismKey Structural Feature
AurovertinsAurovertin ECalcarisporium arbuscula2,6-Dioxabicyclo[3.2.1]octane ring
CitreoviridinolsCitreoviridinolPenicillium citreonigrum2,6-Dioxabicyclo[3.2.1]octane ring
SorangicinsSorangicin ASorangium cellulosumSignature 2,6-dioxabicyclo[3.2.1]octane-like core

Enzymatic Machinery and Mechanisms in Biogenesis

The construction of the 2,6-dioxabicyclo[3.2.1]octane scaffold is a multi-step process orchestrated by a dedicated set of enzymes. The biosynthetic pathways for aurovertin and citreoviridin are particularly well-characterized and showcase a conserved enzymatic strategy.

Polyketide Synthases (PKSs): The biosynthesis initiates with a highly reducing polyketide synthase (HR-PKS). nih.govnih.gov In fungi, these are large, multifunctional enzymes that iteratively condense simple acyl-CoA units (like acetyl-CoA and malonyl-CoA) to construct a linear polyketide chain. nih.gov In the case of aurovertin E, the PKS is responsible for producing a polyene α-pyrone precursor. nih.govescholarship.orgnih.gov For sorangicin, a trans-AT PKS is involved, which represents a different class of polyketide synthase architecture.

Methyltransferases: Following the synthesis of the polyketide backbone, tailoring enzymes begin to modify the structure. A key early step in aurovertin biosynthesis is the O-methylation of the α-pyrone ring, a reaction catalyzed by a dedicated methyltransferase. nih.govescholarship.orgnih.gov

Flavin-Dependent Monooxygenases (FMOs): These enzymes are crucial for introducing oxygen atoms into the polyene chain with high regio- and stereoselectivity. nih.govescholarship.org FMOs catalyze epoxidation reactions on the double bonds of the polyene precursor, setting the stage for subsequent cyclization events. nih.gov In aurovertin biosynthesis, an FMO works iteratively with an epoxide hydrolase to transform the terminal triene portion of the precursor. nih.govescholarship.org

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxide rings to form diols. In the context of 2,6-dioxabicyclo[3.2.1]octane formation, their role is more intricate. They participate in a cascade that involves the opening of epoxide rings, which facilitates the formation of the heterocyclic rings of the final scaffold. nih.govescholarship.org The biosynthesis of aurovertin E requires only four enzymes: the PKS, a methyltransferase, an FMO, and an epoxide hydrolase, demonstrating a highly efficient pathway. nih.govnih.gov

Table 2: Key Enzymes in 2,6-Dioxabicyclo[3.2.1]octane Biosynthesis
Enzyme ClassFunction in BiosynthesisExample Pathway
Polyketide Synthase (PKS)Synthesizes the initial linear polyene precursor.Aurovertin, Citreoviridin, Sorangicin
MethyltransferaseMethylates the α-pyrone ring of the precursor.Aurovertin, Citreoviridin
Flavin-Dependent Monooxygenase (FMO)Performs regioselective epoxidation of the polyene chain.Aurovertin, Citreoviridin
Epoxide Hydrolase (EH)Catalyzes epoxide ring opening, leading to cyclization.Aurovertin, Citreoviridin

Proposed Intermediates and Reaction Cascades

The biogenesis of the 2,6-dioxabicyclo[3.2.1]octane ring is proposed to proceed through a remarkable cascade of reactions involving specific, stable intermediates.

Polyene Precursors: The journey begins with a linear polyene polyketide, synthesized by a PKS. nih.gov For aurovertin, this precursor is cyclized by the PKS itself to form a polyene α-pyrone. nih.govnih.gov

Tetrahydrofuranyl Polyene Intermediates: A crucial and stable intermediate in the pathway to aurovertin E has been identified as a tetrahydrofuranyl polyene. nih.govescholarship.org This intermediate is the product of the iterative action of the FMO and epoxide hydrolase on the terminal triene of the methylated polyene α-pyrone. nih.gov

Regioselective Oxidations and Epoxide Openings: The formation of the bicyclic system is driven by a series of regioselective oxidations and subsequent epoxide ring openings. nih.govnih.gov The FMO specifically epoxidizes a double bond on the tetrahydrofuranyl polyene intermediate. nih.gov This is followed by a key cyclization step: an anti-Baldwin 6-endo-tet ring opening of the epoxide. nih.govescholarship.org This type of cyclization, which is typically disfavored by Baldwin's rules for ring closure, is enzymatically controlled to proceed efficiently, leading directly to the formation of the second ring and completing the 2,6-dioxabicyclo[3.2.1]octane scaffold. nih.gov Synthetic studies on citreoviridinol and the aurovertins have provided strong support for this proposed biosynthetic pathway, demonstrating that the bicyclic systems can be stereoselectively produced from corresponding 4-hydroxytetrahydrofuran epoxides through acid-catalyzed cyclization, mimicking the proposed final step of the biogenesis. rsc.org Similarly, the synthesis of the sorangicin A core has been achieved through epoxide ring-opening cascades, suggesting a conserved chemical logic in the formation of these complex bicyclic ethers across different organisms. nih.gov

Applications in Advanced Chemical Synthesis and Ligand Design

Utilization as Building Blocks for Complex Molecules and Natural Products

The 2,6-dioxabicyclo[3.2.1]octane framework serves as a versatile chiral building block for the stereocontrolled synthesis of a variety of biologically active natural products. semanticscholar.org Its inherent convex-face selectivity, a consequence of its sterically biased structure, allows for the diastereocontrolled construction of complex molecular architectures. semanticscholar.org

One notable application is in the synthesis of (+)-rhopaloic acid A, a potent cytotoxic norsesterterpene isolated from a marine sponge. semanticscholar.org The synthesis successfully transformed a chiral enone with the 2,6-dioxabicyclo[3.2.1]octane framework into the target natural product, demonstrating the utility of this scaffold in constructing complex ring systems. semanticscholar.org

Furthermore, this bicyclic subunit is found in a number of marine-derived metabolites, including ocellenynes and sorangicin A, as well as in aurovertins. beilstein-journals.orgbeilstein-journals.org The synthesis of these natural products often involves the diastereoselective cyclization of appropriate alkenols to form the core 2,6-dioxabicyclo[3.2.1]octane structure. beilstein-journals.org For instance, palladium-catalyzed cyclization reactions have been effectively employed to construct this key bicyclic ring system. beilstein-journals.orgbeilstein-journals.org

The biosynthesis of fungal polyketides like aurovertins, which are potent inhibitors of ATP synthase, also features the formation of a 2,6-dioxabicyclo[3.2.1]octane ring. acs.orgresearchgate.net This process involves a series of enzymatic reactions, including regioselective oxidations and epoxide openings of a polyene precursor, highlighting nature's efficient use of this structural motif. acs.orgresearchgate.net

Intermediates in the Synthesis of Specialty Chemicals

Beyond natural product synthesis, 2,6-dioxabicyclo[3.2.1]octane and its derivatives are valuable intermediates in the production of various specialty chemicals. ontosight.ai The unique bicyclic structure can be functionalized to create a range of molecules with specific properties and applications. ontosight.ai

For example, a series of 1,3-disubstituted 2,6-dioxabicyclo[3.2.1]octane derivatives have been synthesized through a tandem reaction of 2-methyl-4-penten-1,2-diol and various aromatic aldehydes. jlu.edu.cn This one-pot reaction proceeds through sequential acetalization, Prins cyclization, and intramolecular nucleophilic addition, offering an efficient route to these substituted bicyclic compounds. jlu.edu.cn Such derivatives hold potential for use in various chemical industries.

The ability to perform skeletal rearrangements of the 6,8-dioxabicyclo[3.2.1]octane system further expands its utility. For instance, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride in the presence of pyridine (B92270) leads to an oxygen migration, forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org This transformation provides access to a new set of bicyclic building blocks from the biorenewable starting material levoglucosenone (B1675106). beilstein-journals.org

Exploration in Materials Science

The rigid and well-defined structure of 2,6-dioxabicyclo[3.2.1]octane makes it an interesting candidate for exploration in materials science. ontosight.aievitachem.com Its incorporation into polymers and other materials can impart unique physical and chemical properties. The structural rigidity of this scaffold is a key feature that enables its application in creating novel materials.

While the direct application of the parent 2,6-dioxabicyclo[3.2.1]octane in materials is an area of ongoing research, derivatives of the related 6,8-dioxabicyclo[3.2.1]octane system, such as those derived from levoglucosenone, have been investigated for applications in materials. beilstein-journals.org The ability to create new bicyclic building blocks from this renewable resource opens up possibilities for the development of sustainable materials. beilstein-journals.org

Design of Ligands for Molecular Targets (e.g., dopamine (B1211576) transporters)

Derivatives of the bicyclic octane (B31449) framework, particularly those incorporating nitrogen atoms to form structures like 3-aza-6,8-dioxabicyclo[3.2.1]octanes, have shown significant promise in the design of ligands for molecular targets, most notably the dopamine transporter (DAT). nih.govresearchgate.net The dopamine transporter plays a crucial role in regulating dopamine levels in the brain, and its dysfunction is implicated in several neurological and psychiatric disorders. nih.govresearchgate.net

Researchers have designed and synthesized a series of 3-aza-6,8-dioxabicyclo[3.2.1]octanes as tropane-like structures with additional heteroatoms. nih.govresearchgate.net Biological evaluation of these compounds has revealed that certain derivatives, particularly those with N-3 atom substitution with aryl groups, exhibit significant affinity and selectivity for the human dopamine transporter (hDAT). nih.govresearchgate.net For example, one such compound displayed a high affinity for DAT with an IC50 of 21 nM. nih.govresearchgate.net These findings suggest that the 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold could represent a new class of potent and selective DAT ligands. nih.govresearchgate.net

The development of such ligands is of great interest for their potential use as imaging probes for mapping the dopamine transporter in the human brain and for the development of novel therapeutics. nih.gov

Applications in Biocatalysis (e.g., transamination reactions)

The application of 2,6-dioxabicyclo[3.2.1]octane and its derivatives extends into the realm of biocatalysis. Specifically, derivatives of 6,8-dioxabicyclo[3.2.1]octane have been identified for their potential use in biocatalytic transamination reactions. Transamination reactions are crucial for the synthesis of chiral amines, which are important building blocks for pharmaceuticals and other fine chemicals.

Furthermore, enzymatic methods are being explored for the synthesis of complex molecules containing this bicyclic core. For instance, the biosynthesis of aurovertin (B1171891) E, which contains the 2,6-dioxabicyclo[3.2.1]octane ring, is achieved through a concise and efficient enzymatic pathway involving a polyketide synthase, a methyltransferase, a flavin-dependent monooxygenase, and an epoxide hydrolase. acs.orgresearchgate.net This highlights the potential of using enzymes to construct this complex scaffold.

Additionally, transketolase enzymes have been utilized for the biocatalytic conversion of sugars like L-arabinose into pharmaceutically relevant compounds, showcasing the broader role of biocatalysis in synthesizing and modifying complex carbohydrate-derived structures, which can include bicyclic ether systems. researchgate.net

Q & A

Q. What are the common synthetic strategies for constructing the 6,8-dioxabicyclo[3.2.1]octane (DOBCO) core structure?

Methodological Answer: The DOBCO framework is typically synthesized via bicyclic ketalization or transition-metal-catalyzed cyclization. Key approaches include:

  • Palladium-organo relay catalysis : Vinylethylene carbonates undergo sequential π-allyl insertion and intramolecular ketalization, achieving diastereoselectivity >20:1 and yields up to 85% .
  • Radical cascades : 1,5-Hydrogen atom transfer/Surzur-Tanner rearrangements enable stereocontrolled synthesis of substituted DOBCO derivatives .
  • Acetylene-ketone cyclization : Transition metal-free routes exploit ketone-acetylene reactions to form dienyl DOBCO scaffolds .

Q. How does stereochemistry influence the biological activity of DOBCO-containing pheromones?

Methodological Answer: Stereochemical variations in DOBCO derivatives directly impact bioactivity. For example:

  • exo-7-(1’-hydroxyethyl)-5-methyl-DOBCO : The 1R,1'R,5R,7R configuration acts as an aggregation pheromone in Dendroctonus ponderosae (bark beetles), with activity at 390 ng .
  • exo-5-ethyl-7-methyl-DOBCO (isobrevicomin) : The 1S,5R,7S isomer shows species-specific activity, emphasizing the need for enantioselective synthesis .
  • Resolution strategies : Chiral HPLC or enzymatic resolution can isolate bioactive stereoisomers for ecological studies .

Q. What analytical techniques are critical for characterizing DOBCO derivatives?

Methodological Answer:

  • Mass spectrometry (MS) : Base peaks (e.g., m/z 127 for unsubstituted DOBCO) and high-resolution MS distinguish substituent-induced fragmentation .
  • Lanthanide-induced shift (LIS) NMR : Correlates angular parameters (φ, ψ) with R values (2.6–4.0 Å) to confirm bicyclic geometry .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for solid-state forms .

Advanced Research Questions

Q. How can radical cascade reactions be optimized for synthesizing functionalized DOBCO frameworks?

Methodological Answer: Radical cascades require precise control of initiation and termination steps:

  • Initiation : Use AIBN or Et₃B/O₂ to generate radicals from precursors like 7-methylidene-DOBCOs .
  • Termination : Hydrogen atom transfer (HAT) agents (e.g., thiols) stabilize products. For example, selective hydrogenation of methylidene groups yields saturated DOBCOs with >90% purity .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Pd/BINAP systems) achieve dr up to 95:5 .

Q. What challenges arise in interpreting mass spectra of substituted DOBCOs, and how can they be mitigated?

Methodological Answer: Complex substituents (e.g., methylidene or ethoxy groups) disrupt predictable fragmentation. Solutions include:

  • Comparative analysis : Benchmark against unsubstituted DOBCO (base peak m/z 127) to identify diagnostic ions .
  • Isotopic labeling : Deuterated analogs (e.g., multistriatin-d₃) clarify fragmentation pathways .
  • Complementary techniques : Cross-validate with <sup>13</sup>C NMR (C-7 shifts >100 ppm indicate methylidene substitution) .

Q. What strategies enable diastereoselective construction of DOBCO frameworks in natural product synthesis?

Methodological Answer:

  • Palladium-organo relay catalysis : Combines transition-metal catalysis (e.g., Pd(OAc)₂) with organocatalytic ketalization for fused bicyclic acetals .
  • Spiroketalization : Reacts DOBCO precursors with 2-pyridinecarboxaldehyde to form spironolactones, crucial for lactone-containing natural products .
  • Chiral building blocks : Use dioxabicyclo[3.2.1]octane moieties to synthesize complex sugars like perseitol with >90% enantiomeric excess .

Q. How is the DOBCO framework utilized in the total synthesis of bioactive natural products?

Methodological Answer:

  • (+)-Sorangicin A : The DOBCO core is assembled via cross-metathesis and stereoselective epoxidation, achieving the (Z,Z,E)-triene acid system .
  • Fostriecin (CI-920) : A DOBCO intermediate enables selective phosphorylation at C-11, critical for antitumor activity .
  • Pheromone analogs : Functionalize DOBCO with ethyl/methyl groups to mimic Dendroctonus frontalis aggregation signals .

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